N-(2-bicyclo[2.2.1]heptanyl)-2,6-dichlorobenzamide
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Overview
Description
N-(2-bicyclo[221]heptanyl)-2,6-dichlorobenzamide is a compound that features a bicyclic structure, specifically a bicyclo[221]heptane moiety, attached to a 2,6-dichlorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-2,6-dichlorobenzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with a bicyclo[2.2.1]heptane derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-bicyclo[2.2.1]heptanyl)-2,6-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The bicyclic structure can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the benzamide ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
N-(2-bicyclo[2.2.1]heptanyl)-2,6-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bicyclo[2.2.1]heptanyl)-2,6-dichlorobenzamide involves its interaction with specific molecular targets. The bicyclic structure allows for a unique binding affinity to certain receptors or enzymes, potentially inhibiting their activity. This compound may interfere with signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N′-diarylsquaramide: Another compound containing a bicyclo[2.2.1]heptane moiety, known for its CXCR2 antagonistic activity.
Bicyclo[2.2.1]heptane-1-carboxylates: Compounds with similar bicyclic structures used in asymmetric synthesis and catalysis
Uniqueness
N-(2-bicyclo[2.2.1]heptanyl)-2,6-dichlorobenzamide is unique due to its specific combination of a bicyclic structure with a dichlorobenzamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2,6-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO/c15-10-2-1-3-11(16)13(10)14(18)17-12-7-8-4-5-9(12)6-8/h1-3,8-9,12H,4-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDGJRIHNWDMMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)C3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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